molecular formula C17H26N2O6 B4075343 1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid

1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4075343
M. Wt: 354.4 g/mol
InChI Key: HWDBSZCBTZUPRH-UHFFFAOYSA-N
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Description

1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a six-membered ring containing two opposing nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid involves several steps. One common method is the reaction of 3-(3-ethoxyphenoxy)propylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Esterification: The compound can react with carboxylic acids in the presence of an acid catalyst to form esters.

Scientific Research Applications

1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid can be compared with other piperazine derivatives such as:

    1-[3-(2-Ethoxyphenoxy)propyl]piperazine: Similar in structure but with a different position of the ethoxy group.

    1-[3-(4-Ethoxyphenoxy)propyl]piperazine: Another isomer with the ethoxy group in a different position.

    1-[3-(3-Methoxyphenoxy)propyl]piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures .

Properties

IUPAC Name

1-[3-(3-ethoxyphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.C2H2O4/c1-2-18-14-5-3-6-15(13-14)19-12-4-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h3,5-6,13,16H,2,4,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDBSZCBTZUPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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